(S)-6-Cyano nornicotine
Description
Overview of Nicotine (B1678760) Alkaloid Chemistry in Research
Nicotine alkaloids, a class of naturally occurring chemical compounds predominantly found in tobacco plants, are characterized by a pyridine (B92270) and a pyrrolidine (B122466) ring in their structure. prisminltd.comnumberanalytics.com The most prominent member of this family is nicotine, a dinitrogen alkaloid known for its stimulant properties. acs.org The chemistry of these alkaloids is a significant area of research due to their physiological effects, which stem from their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. numberanalytics.comresearchgate.net
The basic structure of nicotine consists of a pyridine ring substituted at the 3-position with an N-methylpyrrolidine ring. researchgate.net This unique arrangement of atoms and bonds is responsible for its biological activity. prisminltd.com Research in this field encompasses the biosynthesis of these compounds in plants, their chemical properties, and their metabolism in various organisms. numberanalytics.comnih.gov The study of nicotine alkaloids also extends to the synthesis of novel derivatives to explore structure-activity relationships and to develop new chemical entities for various research applications. researchgate.net
Table 1: Key Nicotine Alkaloids and Their Structural Features
| Alkaloid | Chemical Formula | Key Structural Feature |
| Nicotine | C₁₀H₁₄N₂ | Pyridine ring and an N-methylpyrrolidine ring. prisminltd.comresearchgate.net |
| Nornicotine (B190312) | C₉H₁₂N₂ | Lacks the methyl group on the pyrrolidine nitrogen. wikipedia.orgnih.gov |
| Anabasine | C₁₀H₁₄N₂ | A structural isomer of nicotine. wikipedia.org |
| Anatabine | C₁₀H₁₂N₂ | A pyridine-dihydropyridine structure. nih.gov |
| Myosmine (B191914) | C₉H₁₀N₂ | A precursor in the synthesis of nornicotine. wikipedia.orgmdpi.com |
| Cotinine | C₁₀H₁₂N₂O | A metabolite of nicotine. frontiersin.org |
Nornicotine as a Key Pyrrolidine-Pyridine Alkaloid in Research
Nornicotine is a significant pyrrolidine-pyridine alkaloid that is chemically similar to nicotine but lacks the methyl group on the pyrrolidine nitrogen. wikipedia.orgnih.gov It is found in various plants, most notably in the Nicotiana species, and is also a metabolite of nicotine in mammals. nih.govnih.gov The absence of the methyl group distinguishes nornicotine and influences its biological interactions. ontosight.ai
In research, nornicotine is of interest for several reasons. It serves as a precursor to the carcinogen N'-nitrosonornicotine (NNN), which can form during the curing and processing of tobacco and even in human saliva. wikipedia.orgnih.gov Understanding the conversion of nicotine to nornicotine is crucial in agricultural and health-related research. nih.gov Furthermore, nornicotine itself exhibits pharmacological activity, interacting with nicotinic acetylcholine receptors, which makes it a subject of study in neuroscience and pharmacology. wikipedia.org
Significance of Stereoisomerism in Nicotine and Nornicotine Derivatives for Biological Research
Stereoisomerism, the phenomenon where molecules have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, is of paramount importance in the study of nicotine and its derivatives. Nicotine has a chiral center, meaning it exists as two enantiomers: (S)-nicotine and (R)-nicotine. mdpi.comfrontiersin.org The naturally occurring form in tobacco is predominantly the (S)-enantiomer, which is also the more biologically active and toxic form. wikipedia.orgmdpi.com
This difference in biological activity between stereoisomers is a common theme in pharmacology. For nornicotine and its derivatives, the specific three-dimensional arrangement of atoms significantly influences their interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai For instance, research has shown that the enantiomers of nornicotine can have different potencies in their effects on the central nervous system. nih.govnih.gov Therefore, the synthesis and study of specific stereoisomers are crucial for understanding their precise pharmacological profiles and for developing targeted therapeutic agents. mdpi.com
Rationale for Research on Functionalized Nornicotine Derivatives
The functionalization of nornicotine, which involves the chemical modification of its structure, is a key strategy in medicinal chemistry and drug discovery research. researchgate.net The rationale behind creating functionalized nornicotine derivatives is to explore how changes in the molecule's structure affect its biological activity. By adding or modifying functional groups, researchers can alter properties such as binding affinity for receptors, metabolic stability, and pharmacokinetic profiles.
For example, the introduction of a cyano group (-CN) to the nornicotine scaffold, creating a compound like (S)-6-Cyano nornicotine, represents a targeted modification. The cyano group can influence the electronic properties and steric interactions of the molecule, potentially leading to altered interactions with biological targets. Research into such derivatives aims to develop novel compounds with improved or more specific activities, or to create molecular probes to study biological systems. usask.ca The synthesis of various functionalized nornicotine derivatives allows for a systematic investigation of structure-activity relationships, which is fundamental to the design of new chemical entities. researchgate.net
Scope and Objectives of Academic Research on this compound
The academic research on this compound is primarily focused on its synthesis and the characterization of its chemical and potential biological properties. A key objective is to understand how the introduction of a cyano group at the 6-position of the pyridine ring of (S)-nornicotine influences its interaction with nicotinic acetylcholine receptors. This involves comparing its binding affinity and functional activity to that of the parent compound, (S)-nornicotine, and other related alkaloids.
Furthermore, research in this area may also explore the synthetic pathways to create this compound and other similar derivatives efficiently. The development of novel synthetic methods is a crucial aspect of chemical research. The ultimate goal of such academic endeavors is to contribute to the fundamental understanding of how structural modifications of nicotine alkaloids affect their biological activity, which could inform the future design of more selective and potent compounds for research purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1 |
InChI Key |
SRTGBZLPXOKAQC-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=C(C=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S 6 Cyano Nornicotine
Retrosynthetic Analysis of Nornicotine (B190312) Scaffold
Retrosynthetic analysis deconstructs the nornicotine molecule into simpler, more readily available starting materials. The nornicotine scaffold consists of a pyridine (B92270) ring and a pyrrolidine (B122466) ring joined by a carbon-carbon bond. The primary disconnections in a retrosynthetic approach target the bonds forming the pyrrolidine ring and the C-C bond linking the two heterocyclic systems.
The formation of the pyrrolidine ring is a critical aspect of nornicotine synthesis. One common retrosynthetic disconnection is across the C-N and C-C bonds of the pyrrolidine, leading back to an acyclic amino alcohol or related precursor. Several forward-synthetic strategies achieve this ring formation:
Intramolecular Cyclization: A prevalent method involves the base-catalyzed intramolecular ring closure of an amino alcohol precursor. nih.gov This strategy often starts with a functionalized pyridine derivative that is elaborated into a chain containing a terminal amine and a leaving group (or a hydroxyl group that is converted to a leaving group), which then cyclizes to form the pyrrolidine ring. nih.gov
N-Heterocyclization with Diols: Primary amines can undergo N-heterocyclization with diols, catalyzed by transition metal complexes such as those containing Iridium, to form cyclic amines like pyrrolidine. organic-chemistry.org
From Carbonyl Compounds: 2-substituted pyrrolidines, including the nornicotine structure, can be synthesized from simple starting materials like aromatic aldehydes and 3-chloropropylamine. organic-chemistry.org
Biosynthetic Pathways: In nature, the pyrrolidine ring of nicotine (B1678760) and nornicotine originates from the amino acids ornithine or arginine via the intermediate putrescine. nih.gov This biological pathway involves enzymatic steps that are mimicked in some biocatalytic synthetic approaches.
The pyridine ring must be functionalized at the 3-position to allow for the attachment of the pyrrolidine ring. Retrosynthetically, the key disconnection is the C2-C3' bond between the pyrrolidine and pyridine rings. This leads back to two primary types of precursors: a 3-substituted pyridine and a suitable pyrrolidine synthon (or its acyclic precursor).
Common strategies for achieving this linkage in the forward synthesis include:
Using 3-Halopyridines: 3-Bromopyridine is a common starting material where the bromine atom can be replaced through metal-catalyzed cross-coupling reactions or via lithium-halogen exchange followed by reaction with an electrophile. bris.ac.uk
Using Pyridine-3-carboxaldehyde: This aldehyde can serve as an electrophilic handle to build the side chain necessary for pyrrolidine ring formation. researchgate.net
Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of pyridine C-H bonds, although controlling regioselectivity can be challenging. researchgate.net For nornicotine synthesis, functionalization is specifically required at the C3 position.
Enantioselective Synthesis of (S)-Nornicotine Precursors
Achieving the correct stereochemistry at the C2' position of the pyrrolidine ring is paramount for synthesizing the biologically active (S)-enantiomer. This is accomplished either by separating a racemic mixture or by employing stereoselective synthetic methods from the outset.
Chiral resolution involves the separation of a racemic mixture of nornicotine into its individual (R)- and (S)-enantiomers.
Diastereomeric Salt Formation: A classical and effective method is the formation of diastereomeric salts using a chiral resolving agent. Racemic nornicotine is treated with an enantiomerically pure chiral acid, such as N-lauroyl-(R)-alanine, to form two diastereomeric salts. mdpi.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.comnih.gov Once separated, the desired enantiomer of nornicotine is recovered by treating the salt with a base.
Chromatographic Separation: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. mst.eduoup.comresearchgate.net These methods exploit the differential interactions of the enantiomers with the chiral environment of the column to achieve separation. oup.com
Asymmetric synthesis aims to create the desired stereoisomer directly, avoiding the need for resolution and the loss of 50% of the material.
Asymmetric Catalysis: This approach uses chiral catalysts to control the stereochemical outcome of a reaction. One successful strategy involves the enantioselective C-alkylation of a chiral ketimine. This ketimine is formed from the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral auxiliary like 2-hydroxy-3-pinanone. nih.govnih.govresearchgate.net Subsequent alkylation, deprotection, and intramolecular cyclization yield enantiomerically enriched nornicotine. nih.govnih.gov Another method is the asymmetric reduction of a ketone precursor using a chiral catalyst, such as a spiroborate ester derived from diphenyl prolinol, to produce a chiral alcohol that is a key intermediate for (S)-nornicotine. nih.gov
Biocatalytic Approaches: Enzymes offer high stereoselectivity under mild reaction conditions. A prominent biocatalytic route for (S)-nornicotine synthesis is the asymmetric reduction of myosmine (B191914). acs.org This reaction is catalyzed by an imine reductase (IRED) enzyme, which selectively produces the (S)-enantiomer. nih.gov To regenerate the necessary NADPH cofactor for the IRED, a secondary enzyme system, such as glucose dehydrogenase (GDH) and glucose, is often employed in a coupled reaction. acs.org Immobilizing these enzymes on a solid support allows for their reuse, improving the economic and environmental viability of the process. acs.org
Interactive Table: Enantioselective Synthetic Approaches for (S)-Nornicotine
| Synthetic Approach | Key Reagent / Catalyst / Enzyme | Substrate | Reported Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| Asymmetric Catalysis | Chiral ketimine from (+)-2-hydroxy-3-pinanone | 3-(aminomethyl)pyridine & 3-bromopropan-1-ol | 91% ee | nih.gov |
| Asymmetric Catalysis | Spiroborate ester from diphenyl prolinol | 1-(Pyridin-3-yl)-4-(triisopropylsilyloxy)butan-1-one | 94% ee (for alcohol precursor) | nih.gov |
| Biocatalysis | Imine Reductase (IRED) & Glucose Dehydrogenase (GDH) | Myosmine | >99.90% | acs.org |
| Chiral Resolution | N-lauroyl-(R)-alanine | Racemic nornicotine | 92% ee | mdpi.com |
Introduction of the Cyano Moiety at the C6 Position
The final stage in the synthesis of the target compound is the regioselective introduction of a cyano group onto the C6 position of the (S)-nornicotine pyridine ring. The pyridine ring is electron-deficient, which influences the strategies for its functionalization. Direct C-H cyanation of pyridines can be challenging and often requires specific activation.
Plausible synthetic routes for the C6-cyanation of (S)-nornicotine include:
Via a 6-Halonicotine Intermediate: A common and reliable strategy involves the initial synthesis of a 6-halo derivative of (S)-nornicotine, such as (S)-6-iodonicotine or (S)-6-chloronicotine. researchgate.net This halogenated intermediate can then undergo a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide, in a process known as the Rosenmund-von Braun reaction. This reaction is a well-established method for introducing cyano groups onto aromatic rings.
Pyridine N-Oxide Activation: The reactivity of the pyridine ring can be altered by forming the corresponding N-oxide. Oxidation of the pyridine nitrogen in (S)-nornicotine would activate the C2 and C6 positions towards nucleophilic attack. Treatment of the N-oxide with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an activating agent (e.g., benzoyl chloride) could lead to the introduction of the cyano group at the C6 position.
Direct C-H Cyanation: Recent advances in organic synthesis have led to methods for the direct C-H functionalization of heteroaromatics. One such protocol involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), which forms a highly reactive pyridinium (B92312) intermediate. Subsequent addition of a cyanide source, followed by base-mediated elimination, can yield the cyanated pyridine. nih.gov Applying this methodology to (S)-nornicotine could provide a direct route to the final product, although protection of the pyrrolidine nitrogen might be necessary.
Chemical Transformations for C-C Bond Formation (Cyano Group)
The introduction of a cyano (-CN) group onto the pyridine ring of (S)-nornicotine involves the formation of a carbon-carbon bond. This transformation typically requires the activation of the C-6 position. A common strategy begins with the synthesis of an intermediate, (S)-6-halo-nornicotine (e.g., 6-bromo or 6-iodo-nornicotine), which can then undergo a transition-metal-catalyzed cyanation reaction.
Key methodologies for this C-C bond formation include:
Palladium-Catalyzed Cyanation: This is a widely used method for forming aryl nitriles. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), and a suitable ligand. Zinc cyanide is often preferred due to its lower toxicity. organic-chemistry.org The reaction mechanism involves an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by a transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile.
Copper-Catalyzed Cyanation (Rosenmund-von Braun reaction): This method involves the reaction of an aryl halide with a copper(I) cyanide salt, often in a high-boiling polar solvent like DMF or NMP. While effective, this reaction often requires high temperatures.
Nickel-Catalyzed Cyanation: Nickel catalysts can also be employed for the cyanation of aryl halides, offering a cost-effective alternative to palladium. organic-chemistry.org These reactions can also utilize less toxic cyanide sources like Zn(CN)₂. organic-chemistry.org
The choice of method depends on the specific substrate, desired yield, and tolerance of other functional groups within the molecule.
Table 1: Comparison of Cyanation Methodologies
| Method | Catalyst | Cyanide Source | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Palladium-Catalyzed | Pd(0) or Pd(II) complexes | Zn(CN)₂, KCN | 80-120 °C, inert atmosphere | High yields, good functional group tolerance | High cost of catalyst |
| Copper-Catalyzed | CuCN | CuCN | 150-200 °C, polar aprotic solvent | Cost-effective | High reaction temperatures, potential side reactions |
| Nickel-Catalyzed | Ni(0) or Ni(II) complexes | Zn(CN)₂ | 80-120 °C, inert atmosphere | Lower cost than palladium | Can be sensitive to air and moisture |
Regioselective Functionalization Strategies
Achieving substitution specifically at the C-6 position of the pyridine ring is a critical challenge in the synthesis of (S)-6-Cyano nornicotine. Regioselectivity is often directed by the inherent electronic properties of the pyridine ring and can be controlled through carefully chosen synthetic routes.
One effective strategy involves directed ortho-metalation. researchgate.net Starting from (S)-nornicotine, the nitrogen of the pyrrolidine ring is first protected with a suitable group (e.g., Boc). The pyridine nitrogen can then coordinate to a strong base, such as an organolithium reagent (e.g., n-BuLi or LDA), directing deprotonation to the adjacent C-2 or C-6 positions. Subsequent reaction with an electrophilic halogenating agent (e.g., I₂ or Br₂) can selectively install a halogen at the C-6 position. This halogenated intermediate is then primed for the cyanation reactions described previously.
Alternatively, enantiopure (S)-6-alkoxynicotine derivatives can be synthesized from (S)-nicotine, which can then be de-methylated to the corresponding nornicotine analog. researchgate.net These alkoxy groups can serve as precursors or be replaced in subsequent substitution reactions.
Purification and Stereochemical Characterization of this compound
Following synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), are typically employed.
Confirmation of the compound's identity and stereochemical integrity is crucial. A combination of analytical techniques is used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the cyano group has been installed at the correct position on the pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.
Chiral HPLC: To ensure that the synthesis has not resulted in racemization, chiral HPLC is used to determine the enantiomeric excess (ee) of the final product. This is compared against a standard of racemic 6-cyano nornicotine.
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of the (S)-enantiomer, which will rotate plane-polarized light in a specific direction.
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric elements.
The pyrrolidine ring of nornicotine is a key site for modification to probe interactions with the nAChR binding pocket. Quantitative SAR studies have shown that the size and nature of substituents on this ring can significantly impact binding affinity. nih.gov
N-Alkylation/Arylation: The secondary amine of the nornicotine pyrrolidine can be functionalized with various alkyl or aryl groups to explore steric and electronic effects.
Ring Constraining: Introducing conformational constraints, such as fusing a second ring to the pyrrolidine moiety, can lock the molecule into a specific conformation. nih.gov This helps in understanding the bioactive conformation required for receptor binding.
Substitution on Carbon Atoms: Introducing substituents at the C-3', C-4', or C-5' positions of the pyrrolidine ring can probe specific interactions within the receptor.
The pyridine ring acts as the hydrogen bond acceptor in the nAChR pharmacophore. Modifications to this ring, beyond the C-6 cyano group, can fine-tune the electronic properties and binding selectivity of the molecule.
Introduction of Additional Substituents: Halogens, alkoxy groups, or amido groups can be introduced at other positions (e.g., C-2, C-4, C-5) of the pyridine ring to alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. researchgate.net
Bioisosteric Replacement: The pyridine ring can be replaced with other heteroaromatic systems (e.g., pyrimidine, isoxazole) to assess the importance of the pyridine nitrogen for receptor interaction.
To study the distribution, metabolism, or mechanism of action of this compound, it can be conjugated to reporter molecules such as fluorescent dyes, biotin, or radioactive isotopes. This requires the use of chemical linkers that can be attached to the nornicotine scaffold without disrupting its binding to the target receptor.
The secondary amine of the pyrrolidine ring is a common and convenient attachment point. Linkers with varying lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) can be attached via an amide bond formation. The choice of linker is critical to ensure that the attached probe does not sterically hinder the interaction of the nornicotine moiety with its biological target. nih.gov For example, a linker arm could be attached to the pyrrolidine nitrogen, terminating in a functional group like a carboxylic acid or an amine, which can then be coupled to a fluorescent probe. nih.gov
Molecular Interactions and Biological Target Engagement of S 6 Cyano Nornicotine
Binding Affinity and Selectivity for Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The interaction of (S)-6-cyano nornicotine (B190312) with neuronal nicotinic acetylcholine receptors (nAChRs) is a critical aspect of its pharmacological profile. While comprehensive binding data for this specific compound is not extensively documented in publicly available literature, the binding characteristics can be inferred from studies on closely related nornicotine analogs and the principles of structure-activity relationships at nAChRs.
Investigation of α6-Containing nAChR Subtypes
The α6-containing nAChRs are key targets in the modulation of dopamine (B1211576) release, making them relevant to the study of nicotine (B1678760) dependence. Research on nornicotine has shown that it is a potent agonist at nAChRs that contain the ligand-binding domain of the α6 subunit. Specifically, when tested on a chimeric α6/α3 receptor, nornicotine demonstrated significant activity. nih.gov This suggests that the core structure of nornicotine is well-suited for interaction with the binding pocket of α6-containing subtypes.
Investigation of α7-Containing nAChR Subtypes
The α7 nAChR subtype is implicated in cognitive functions and inflammatory processes. Studies have demonstrated that nornicotine is a responsive agonist at α7 receptors. nih.gov In comparative studies, (±)-nornicotine has shown a greater selectivity for the α7 nAChR homomer compared to the α4β2 subtype. researchgate.net This intrinsic preference of the nornicotine scaffold for the α7 subtype suggests that (S)-6-cyano nornicotine would also interact with this receptor. The affinity of nornicotine for the [3H]methyllycaconitine binding site, a marker for α7 nAChRs, is in the micromolar range, similar to that of nicotine itself. researchgate.net The impact of the 6-cyano substitution on this affinity would depend on how the cyano group's electronic and steric properties fit within the α7 binding pocket.
Characterization of Other nAChR Subtype Interactions
Beyond α6 and α7 subtypes, nornicotine and its analogs interact with other nAChRs, most notably the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain. nih.gov Nornicotine itself has a lower affinity for [3H]nicotine-sensitive sites, which are predominantly α4β2, when compared to nicotine. researchgate.net For instance, S(-)-nornicotine has a significantly lower affinity than S(-)-nicotine for these sites. researchgate.net This indicates that the absence of the N-methyl group on the pyrrolidine (B122466) ring, a defining feature of nornicotine, reduces affinity at α4β2 receptors.
The introduction of a 6-cyano group would further modify this interaction. The affinity of this compound for the α4β2 subtype would be a result of the combined effects of the nornicotine backbone and the specific properties of the cyano substituent. It is also important to consider interactions with other subtypes such as α3β4, which are prevalent in the autonomic nervous system.
Comparison with Endogenous Ligands and Prototypical Agonists
The binding affinity of this compound relative to the endogenous neurotransmitter, acetylcholine (ACh), and the prototypical agonist, nicotine, is a key determinant of its pharmacological effect. Nornicotine generally displays a lower affinity than nicotine for the high-affinity α4β2 nAChR subtype. researchgate.net However, at α7 and chimeric α6/α3 nAChRs, nornicotine shows considerable efficacy, with responses that are a substantial fraction of those elicited by acetylcholine. nih.gov
For example, at α7 receptors, nornicotine elicits a maximal response that is approximately 50% of that induced by acetylcholine. nih.gov Similarly, at α6/α3 chimeric receptors, nornicotine also produces a maximal response around 50% of the acetylcholine response. nih.gov This suggests that while the affinity of the nornicotine scaffold may be lower than nicotine at some subtypes, it can still effectively activate these receptors. The 6-cyano substituent would be expected to alter the binding affinity relative to both acetylcholine and nicotine, potentially leading to a unique selectivity profile across the various nAChR subtypes.
Structure-Activity Relationships (SAR) Governing nAChR Interactions
The interaction of nicotinic ligands with nAChRs is governed by a complex set of structure-activity relationships (SAR). The affinity and selectivity of a compound are determined by the interplay of its three-dimensional structure, electronic properties, and the specific amino acid residues lining the receptor's binding pocket.
Role of Pyrrolidine Stereochemistry
The stereochemistry of the pyrrolidine ring is a crucial factor in the interaction of nicotinic compounds with nAChRs. The naturally occurring (S)-enantiomer of nicotine binds with significantly higher affinity to the predominant brain nAChR subtypes than the (R)-enantiomer. nih.gov This stereoselectivity is also observed for nornicotine, where the (S)-isomer is the more potent form at most subtypes.
Studies comparing the stereoisomers of nicotine and nornicotine have shown that while (-)-nicotine is substantially more potent than (+)-nicotine, there is little to no difference in the binding of nornicotine stereoisomers at sites labeled by [3H]-(-)-nicotine. nih.gov However, at sites labeled by [3H]-acetylcholine, a degree of stereoselectivity for nornicotine is observed. nih.gov This suggests that the N-demethylation in nornicotine alters the way the stereochemistry of the pyrrolidine ring influences binding at different nAChR populations. For this compound, the (S)-configuration of the pyrrolidine ring is expected to be the more active enantiomer, consistent with the general trend for nicotinic ligands.
Influence of the 6-Cyano Substituent on Binding Geometry
Research on various nicotine analogs has shown that the nature of the substituent on the pyridine (B92270) ring can modulate binding affinity and selectivity for different nAChR subtypes. For instance, studies on 6-substituted nicotine derivatives have indicated that the steric and electronic properties of the substituent are critical determinants of binding. A cyano group is a relatively small, electron-withdrawing group. Its presence at the 6-position could potentially alter the electrostatic potential of the pyridine ring, thereby influencing key interactions with amino acid residues in the receptor's binding site.
Contributions of Other Structural Features to Receptor Recognition
Beyond the 6-cyano group, other structural features of this compound are integral to its interaction with nAChRs. The fundamental nornicotine scaffold provides the necessary pharmacophoric elements for receptor recognition.
The pyrrolidine ring and its stereochemistry are of paramount importance. The (S)-enantiomer of nicotine and its analogs generally exhibit higher affinity for nAChRs compared to the (R)-enantiomer. The nitrogen atom within the pyrrolidine ring, which is protonated at physiological pH, is crucial for the aforementioned cation-π interaction, a hallmark of agonist binding to this class of receptors.
The pyridine ring serves as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring is known to form a critical hydrogen bond with a backbone amide of a key amino acid residue in the nAChR binding site. This interaction is a significant contributor to the binding affinity of nicotinic ligands. The relative position of the pyrrolidine and pyridine rings is also a key determinant of activity.
Allosteric Modulation of nAChRs by Nornicotine Derivatives
Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous agonist binds). nih.govnih.govrsc.org This binding event can either potentiate (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to the orthosteric agonist. nih.govnih.gov
While there is extensive research on allosteric modulators of nAChRs, specific data on this compound as an allosteric modulator is not currently available. The potential for a nornicotine derivative to act as an allosteric modulator would depend on its ability to bind to a recognized allosteric site. Known allosteric sites on nAChRs are located in various domains of the receptor protein, including the extracellular, transmembrane, and intracellular domains.
For this compound to function as an allosteric modulator, its chemical structure would need to confer affinity for one of these allosteric sites. This would likely involve a different set of molecular interactions than those that mediate binding to the orthosteric site. The presence of the cyano group could potentially facilitate interactions within an allosteric pocket. However, without experimental evidence, any role for this compound as an allosteric modulator remains speculative.
Interaction with Other Neurotransmitter Receptors or Transporters (e.g., Dopamine Transporter) in Research Models
Nicotine and its metabolites, including nornicotine, are known to influence the activity of various neurotransmitter systems, including the dopaminergic system. nih.govnih.gov A key protein in this system is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. nih.govnih.gov
Studies have shown that nicotine can modulate DAT function, although the effects can be complex, involving both direct and indirect mechanisms. nih.gov Nornicotine has also been investigated for its effects on the dopaminergic system. Research has indicated that nornicotine can influence dopamine release and reuptake.
Given the structural similarity of this compound to nornicotine, it is plausible that it may also interact with the dopamine transporter. The addition of the cyano group could alter its affinity and modulatory effects on DAT compared to the parent compound. However, specific studies investigating the interaction of this compound with the dopamine transporter are needed to confirm this and to elucidate the nature of such an interaction.
| Compound | Target | Effect in Research Models |
| Nicotine | Dopamine Transporter (DAT) | Modulates DAT function, influencing dopamine reuptake |
| Nornicotine | Dopaminergic System | Influences dopamine release and reuptake |
| This compound | Dopamine Transporter (DAT) | Potential for interaction, but requires experimental validation |
Computational Chemistry Approaches to Ligand-Receptor Binding
Computational chemistry provides powerful tools to investigate the interactions between ligands and their biological targets at an atomic level. Techniques such as molecular docking and molecular dynamics simulations can offer insights into the binding modes and energetics of ligand-receptor complexes.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations could be employed to predict its binding pose within the orthosteric binding site of various nAChR subtypes.
These simulations would likely show the protonated pyrrolidine nitrogen forming a cation-π interaction with a key aromatic residue, while the pyridine nitrogen engages in a hydrogen bond with a backbone amide. The orientation of the 6-cyano group would be of particular interest, as the simulations could predict potential interactions with nearby amino acid residues that could contribute to binding affinity and selectivity.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the observation of its behavior over time. An MD simulation of this compound bound to an nAChR could reveal the stability of the docked pose and the flexibility of both the ligand and the receptor.
These simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the receptor. Furthermore, MD simulations can highlight the key intermolecular interactions that stabilize the complex and can reveal the role of water molecules in mediating ligand-receptor recognition. Such studies would be invaluable in rationalizing the experimental binding data and in guiding the design of new nornicotine analogs with improved pharmacological profiles.
Quantum Mechanical Calculations of Binding Energies
The precise quantification of the binding energy between a ligand, such as this compound, and its biological target is crucial for understanding the potency and selectivity of the interaction. Quantum mechanical (QM) calculations offer a powerful theoretical framework to investigate these interactions at an electronic level, providing insights that are often inaccessible through classical molecular mechanics. QM methods can account for electronic effects like polarization, charge transfer, and the formation and breaking of chemical bonds, which are fundamental to the binding process. chemistryviews.org
In the context of drug design and molecular biology, QM-based methods are increasingly utilized to calculate protein-ligand binding free energies. chemistryviews.org These calculations, while computationally intensive, can yield highly accurate predictions of binding affinities. Approaches such as Density Functional Theory (DFT) and high-level ab initio methods are employed to model the electronic structure of the ligand and the receptor's binding pocket. By calculating the energy of the bound complex and subtracting the energies of the isolated ligand and receptor, a theoretical binding energy can be determined.
While specific quantum mechanical studies detailing the binding energy of this compound are not extensively available in the public domain, the principles of such calculations are well-established. For nicotinic acetylcholine receptors (nAChRs), the primary biological targets of nicotinic compounds, computational analyses have been instrumental in elucidating structure-activity relationships. nih.gov For instance, studies on nicotine analogs have utilized computational methods to explore their interaction with various nAChR subtypes, such as the α7 receptor. nih.gov These computational models often focus on key interactions within the binding site, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
Research on a series of 6-substituted nicotine derivatives has provided valuable insights into how modifications at this position influence binding affinity at nAChRs. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) study on these compounds demonstrated that both the lipophilicity (π) and the volume of the substituent at the 6-position (Δ MOL VOL) are significant determinants of binding affinity. researchgate.net This suggests that the cyano group in this compound, with its specific electronic and steric properties, would play a critical role in modulating its interaction with the receptor.
The binding affinities (Ki values) for a selection of 6-substituted nicotine analogs at nAChRs have been experimentally determined, providing a basis for understanding the impact of different functional groups at this position. researchgate.net These experimental values serve as benchmarks for and can be correlated with computational predictions.
| Compound | Substituent at 6-position | Binding Affinity (Ki, nM) |
|---|---|---|
| Nicotine | -H | 0.45 |
| 6-Fluoronicotine | -F | 1.8 |
| 6-Chloronicotine | -Cl | 3.2 |
| 6-Bromonicotine | -Br | 4.1 |
| 6-Iodonicotine | -I | 14 |
| 6-Methylnicotine | -CH3 | 28 |
| 6-Cyanonicotine | -CN | >10000 |
The data indicate that substitution at the 6-position of the pyridine ring generally leads to a decrease in binding affinity compared to nicotine. researchgate.net The high Ki value for 6-Cyanonicotine suggests a significantly lower affinity for the nAChR compared to nicotine and its halogenated analogs. researchgate.net Quantum mechanical calculations could further elucidate the electronic and steric factors responsible for this observed trend, providing a more detailed picture of the molecular interactions at the binding site.
Pharmacological Characterization of S 6 Cyano Nornicotine in Preclinical Research Models
In Vitro Functional Assays for nAChR Activity
In vitro functional assays are essential for determining how a compound interacts with and affects the function of its target receptor. For nAChR ligands like (S)-6-Cyano nornicotine (B190312), these assays measure the ability of the compound to activate (agonism) or block (antagonism) the ion channels formed by various nAChR subtypes.
Ion channel flux assays are a high-throughput method used to measure the movement of ions through a channel upon receptor activation. These assays typically use a fluorescent indicator sensitive to a specific ion that permeates the channel, such as calcium (Ca²⁺) or a surrogate ion like thallium (Tl⁺) for potassium (K⁺) channels. For nAChRs, which are non-selective cation channels, assays often measure the influx of cations into cells engineered to express specific nAChR subtypes.
The process involves loading the cells with a fluorescent dye. When the nAChR is activated by an agonist, the channel opens, allowing cations to flow into the cell down their electrochemical gradient. This influx of ions leads to a change in the fluorescence of the indicator dye, which is measured by a specialized plate reader. The magnitude of the fluorescent signal corresponds to the degree of ion channel activity. While specific data for (S)-6-Cyano nornicotine is not available in the published literature, this method is standard for characterizing novel nicotinic ligands. For instance, functional assays using ⁸⁶Rb⁺ efflux, a common type of ion flux assay, are routinely used to determine the potency and efficacy of compounds at various nAChR subtypes.
Electrophysiology provides a direct measure of ion channel function by recording the electrical currents that flow through the channel. The two-electrode voltage clamp (TEVC) technique, particularly in Xenopus laevis oocytes, is a gold-standard method for characterizing the pharmacology of ligand-gated ion channels like nAChRs. mdpi.comfrontiersin.orgnih.gov Oocytes are microinjected with the specific messenger RNA (mRNA) that codes for the desired nAChR subunits, leading to the expression of functional receptors on the oocyte's cell membrane. frontiersin.orgnih.gov
Researchers then impale the oocyte with two electrodes—one to control the membrane voltage and one to measure the current. Application of an agonist compound activates the nAChRs, and the resulting ionic current is recorded. This method allows for the precise determination of key pharmacological parameters such as potency (EC₅₀, the concentration required to elicit a half-maximal response) and efficacy (Iₘₐₓ, the maximum response). nih.govreactionbiology.com
While no electrophysiological data exists for this compound, studies on its parent compound, (S)-nornicotine, have been performed. These studies reveal that (S)-nornicotine is an agonist at several nAChR subtypes, with varying potency and efficacy depending on the subunit composition of the receptor. nih.gov For example, (S)-nornicotine is a potent agonist at α7 and α6-containing nAChRs expressed in Xenopus oocytes. nih.gov
Table 1: Electrophysiological Profile of (S)-Nornicotine at Human nAChR Subtypes Expressed in Xenopus Oocytes
| nAChR Subtype | Potency (EC₅₀, µM) | Efficacy (Iₘₐₓ, % of ACh response) |
| α7 | ~17 | ~50% |
| α6/α3β4 | ~4 | ~50% |
Data adapted from Papke et al., 2007. nih.gov Note: This data is for the parent compound (S)-nornicotine, as specific data for this compound is not publicly available.
Calcium imaging is another widely used fluorescence-based functional assay. Since nAChRs are permeable to Ca²⁺, their activation leads to an increase in intracellular calcium concentration. acs.org This increase can be visualized and quantified using calcium-sensitive fluorescent dyes, such as Fura-2, Fluo-4, or those in commercial kits like the FLIPR Calcium Assay Kits. reactionbiology.com
Cells expressing the nAChR subtype of interest are loaded with a calcium indicator dye. Upon application of an agonist, Ca²⁺ flows into the cell through the activated nAChR channels, and potentially through voltage-gated calcium channels that open in response to the initial membrane depolarization. acs.org The dye binds to the increased intracellular calcium, resulting in a change in fluorescence intensity that is recorded over time. This technique is highly amenable to high-throughput screening and is used to determine the agonist or antagonist properties of compounds at specific nAChR subtypes. nih.gov Although no calcium imaging data for this compound has been published, this method would be a standard part of its preclinical characterization.
In Vivo Neuropharmacological Studies in Animal Models
In vivo studies in animal models are crucial for understanding how a compound affects complex brain circuits and behavior. These studies build upon the in vitro findings to characterize the neuropharmacological effects of a compound in a living system.
Many of the behavioral effects of nicotinic agonists are linked to their ability to modulate the release of various neurotransmitters, most notably dopamine (B1211576) in the brain's reward pathways. nih.govnih.gov Techniques like in vivo microdialysis are used to measure changes in neurotransmitter levels in specific brain regions of freely moving animals. wikipedia.org A microdialysis probe is surgically implanted into a brain area such as the nucleus accumbens, and artificial cerebrospinal fluid is slowly perfused through it. Neurotransmitters from the surrounding tissue diffuse across the probe's semipermeable membrane and are collected for analysis.
Studies have shown that the parent compound, (S)-nornicotine, evokes a concentration-dependent increase in dopamine release from rat striatal slices in a calcium-dependent manner. nih.gov This effect indicates that (S)-nornicotine acts on nAChRs located on dopamine nerve terminals to facilitate dopamine release. It has been noted that, unlike nicotine (B1678760), (S)-nornicotine produces a sustained increase in dopamine overflow without inducing rapid desensitization. nih.gov While specific studies on this compound are absent from the literature, its effect on dopamine release would be a critical aspect of its neuropharmacological evaluation.
Table 2: Effect of (S)-Nornicotine on Dopamine Metabolite (DOPAC) Overflow in Rat Striatal Slices
| Compound Concentration (µM) | Relative Increase in DOPAC Overflow |
| 0.1 | No significant increase |
| 1.0 | No significant increase |
| 10 | Significant increase |
| 100 | Strong, sustained increase |
Data summarized from findings reported by Dwoskin et al., 1993. nih.gov This table illustrates the type of data generated, using the parent compound (S)-nornicotine.
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process underlying learning and memory. nih.gov nAChRs are known to be powerful modulators of synaptic plasticity. Their activation can influence long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses.
The influence of nicotinic agonists on synaptic plasticity is often studied in brain slices, particularly from the hippocampus. Electrophysiological techniques are used to induce and record synaptic activity. For example, researchers can apply a specific pattern of electrical stimulation to a pathway (e.g., Schaffer collaterals in the hippocampus) and measure the resulting postsynaptic response. The application of a nicotinic agonist can alter the threshold for inducing LTP or LTD, or even induce plasticity on its own. Nicotine itself has been shown to induce LTP in hippocampal synapses, an effect thought to contribute to its cognitive-enhancing and addictive properties. The specific effects of this compound on synaptic plasticity have not been reported, but investigating this area would be essential to fully understand its neuropharmacological profile.
Behavioral Phenotyping in Rodent Models Related to Nicotinic System Modulation
Information regarding the behavioral effects of this compound in rodent models is not available in the reviewed scientific literature.
Enantioselective Pharmacological Profiles of this compound and its Enantiomers
Data detailing the distinct pharmacological profiles of the (S) and (R) enantiomers of 6-Cyano nornicotine, including their respective binding affinities and functional activities at nAChR subtypes, could not be found in publicly accessible research.
Metabolic Transformations and Enzymatic Interactions in Research Systems
In Vitro Metabolic Stability in Non-Human Biological Matrices (e.g., Liver Microsomes, Cell Cultures)
Direct metabolic stability data for (S)-6-cyano nornicotine (B190312) is not extensively documented in the scientific literature. However, understanding the stability of its precursor, (S)-nornicotine, provides essential context. In vitro systems are widely used to predict the metabolic fate of compounds. thermofisher.comif-pan.krakow.pl Intact hepatocytes, containing a full complement of Phase I and Phase II enzymes, and liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are primary models for these assessments. thermofisher.comstikesbcm.ac.id
Studies on nornicotine and its analogs in various non-human biological matrices demonstrate its susceptibility to metabolic turnover. For instance, research using rat liver microsomal preparations has shown that N-substituted nornicotine analogs undergo significant metabolism. researchgate.netnih.gov In one study, N-alkylnornicotine derivatives were primarily metabolized via oxidative dealkylation to form nornicotine. nih.gov Further metabolism of nornicotine itself occurs, as evidenced by the identification of various downstream products in different systems. researchgate.net In cultured THP-1 human monocytes, nornicotine was identified as one of the two major biotransformation products of nicotine (B1678760), which was then further metabolized. nih.gov The stability of nornicotine is therefore dependent on the specific enzymatic activity of the chosen in vitro system.
The formation of cyano adducts, such as N'-cyanomethylnornicotine, has been demonstrated in rabbit liver microsomes when incubations of nicotine were performed in the presence of sodium cyanide. researchgate.net This indicates that the nornicotine precursor is metabolically activated to a reactive species that is then trapped by the cyanide ion. The stability of the resulting cyano-adduct itself within these systems is not the primary focus of such studies and remains an area for further investigation.
Table 1: In Vitro Metabolic Profile of Nornicotine Analogs in Research Systems
| System | Compound Type | Primary Metabolic Reaction | Reference |
|---|---|---|---|
| Rat Liver Microsomes | N-Alkylnornicotine Derivatives | Oxidative Dealkylation to Nornicotine | nih.gov |
| Rat Liver Microsomes | N-Acylnornicotines | Hydrolysis to Nornicotine | nih.gov |
| Rabbit Liver Microsomes | (S)-Nornicotine | Oxidation to Iminium Ion, Myosmine (B191914), Norcotinine (B101708) | researchgate.net |
| THP-1 Monocyte Culture | Nicotine | Biotransformation to Nornicotine and Cotinine | nih.gov |
Identification of Metabolites and Proposed Metabolic Pathways in Research Models (excluding human clinical metabolism)
The metabolic pathway leading to the formation of (S)-6-cyano nornicotine is not a direct, one-step enzymatic reaction. Instead, it is proposed to occur via the metabolic activation of (S)-nornicotine. The key step is the oxidation of the nornicotine pyrrolidine (B122466) ring to form a reactive electrophilic intermediate, the nornicotine-Δ1'(5')-iminium ion. researchgate.net This is analogous to the well-established pathway for nicotine, which is oxidized to the nicotine-Δ1'(5')-iminium ion. nih.gov
In the absence of a trapping agent like cyanide, this iminium ion exists in equilibrium with 5'-hydroxynornicotine and is typically hydrolyzed by cellular water to form norcotinine, a major metabolite. researchgate.net However, if a nucleophile such as a cyanide ion is present in the experimental system (for example, added to the incubation mixture), it can attack the iminimum ion. This reaction forms a stable cyano adduct, this compound. This mechanism has been demonstrated for nicotine in rabbit liver microsomes, where the addition of sodium cyanide led to the formation of N'-cyanomethylnornicotine, effectively trapping the N'-methylene-iminium ion intermediate. researchgate.netnih.gov
Therefore, the "metabolites" in this context are the competing products of the nornicotine iminium ion. In research models like rabbit liver preparations, metabolites identified from nornicotine incubations include norcotinine and the isomeric pyrroline, myosmine. researchgate.net The formation of norcotinine was observed in the 10,000g supernatant fraction of rabbit liver, suggesting the involvement of a soluble enzyme following the initial microsomal oxidation. researchgate.net
Table 2: Identified Metabolites of (S)-Nornicotine in Research Models
| Metabolite | Precursor Intermediate | Research Model | Reference |
|---|---|---|---|
| Norcotinine | Nornicotine-Δ1'(5')-iminium ion | Rabbit Liver 10,000g Supernatant | researchgate.net |
| Myosmine | Nornicotine-Δ1'(5')-iminium ion | Rabbit Liver Microsomes | researchgate.net |
| 2-(3-pyridyl)-Δ1(5)-pyrroline | Nornicotine-Δ1'(5')-iminium ion | Rabbit Liver Microsomes | researchgate.net |
| This compound (proposed) | Nornicotine-Δ1'(5')-iminium ion | In vitro systems with added cyanide | researchgate.net |
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation creating this compound is a two-part process: enzymatic formation of a reactive intermediate followed by a chemical reaction. The enzymes involved are those that catalyze the initial oxidation of (S)-nornicotine.
The primary enzymes responsible for the oxidation of the pyrrolidine ring of nicotine and nornicotine are from the Cytochrome P450 superfamily. researchgate.netnih.gov
CYP2A Enzymes: CYP2A6 is the principal enzyme for nicotine C-oxidation in the human liver. pharmgkb.orgpharmgkb.orgnih.gov Homologous enzymes in animal models, such as rabbit and rat liver microsomes, perform the same function. researchgate.net Studies with recombinant human P450s have confirmed that CYP2A6 catalyzes nicotine N-demethylation to nornicotine, and it is the high-affinity enzyme for this reaction. nih.gov It is therefore the primary candidate for oxidizing nornicotine to its iminium ion. CYP2A13, found mainly in the respiratory tract, is also highly efficient at metabolizing nicotine and could play a role in nornicotine oxidation. nih.govresearchgate.netnih.gov
CYP2B Enzymes: CYP2B6 has also been identified as a contributor to nicotine metabolism. pharmgkb.org It acts as a lower-affinity, higher-capacity enzyme for nicotine N-demethylation to nornicotine compared to CYP2A6. nih.gov Recombinant CYP2B6 exhibits significant nicotine N-demethylase activity and can metabolize both (S)- and (R)-nicotine. nih.govnih.gov Its role in the subsequent oxidation of nornicotine is therefore highly probable.
Flavin-containing monooxygenases, particularly FMO3 in the liver, are involved in the metabolism of nicotine but follow a different pathway. nih.govturkjps.org FMOs catalyze the N-oxidation of the pyrrolidine nitrogen to form nicotine N'-oxide. nih.govnih.gov This pathway is stereoselective and represents a detoxification route. nih.gov It does not involve the formation of the C-oxidized iminium ion intermediate necessary for the generation of this compound. turkjps.org Therefore, FMOs are not directly involved in the formation of this specific compound.
While not directly forming the cyano-adduct, other enzymes are relevant as they catalyze competing metabolic pathways. Aldehyde oxidase, a soluble cytosolic enzyme, is responsible for the conversion of the nicotine/nornicotine-iminium ion to cotinine/norcotinine, respectively. nih.govpharmgkb.org This enzymatic step is in direct competition with the chemical trapping of the iminium ion by cyanide.
Table 3: Enzymatic Systems Implicated in (S)-Nornicotine Biotransformation Pathways
| Enzyme Family | Specific Enzyme (Homologs) | Role in Nornicotine Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP2A6 | High-affinity oxidation to iminium ion | nih.gov |
| Cytochrome P450 | CYP2B6 | Low-affinity oxidation to iminium ion | nih.govnih.gov |
| Cytochrome P450 | CYP2A13 | Efficient oxidation (primarily extrahepatic) | nih.govresearchgate.net |
| Flavin-Containing Monooxygenases | FMO3 | N-oxidation (competing pathway, no iminium ion) | pharmgkb.orgnih.gov |
| Aldehyde Oxidase | AOX1 | Conversion of iminium ion to norcotinine | nih.govpharmgkb.org |
Stereoselective Metabolism in Animal or In Vitro Systems
The metabolism of nornicotine precursors is highly stereoselective. (S)-nornicotine is itself a metabolite of (S)-nicotine, the primary enantiomer found in tobacco. sci-hub.se The enzymatic oxidation of (S)-nicotine at the C-5' position, which leads to the iminium ion, is a stereoselective process.
Studies using specifically deuterated diastereomers of (S)-nicotine have shown that P450 enzymes, including those in human and rabbit liver microsomal preparations, preferentially abstract the 5'-hydrogen atom that is trans to the pyridine (B92270) ring. psu.edu Human liver microsomes display a high degree of stereoselectivity (around 90%) in this abstraction. psu.edu This inherent stereoselectivity in the formation of the reactive iminium ion intermediate means that any subsequent reaction, including trapping by a cyanide ion, would carry forward this stereochemical preference, leading predominantly to the (S)-enantiomer of the resulting adduct. Furthermore, studies with recombinant CYP2B6 have shown it metabolizes (S)- and (R)-nicotine stereoselectively, with different efficiencies for forming nornicotine from each enantiomer, highlighting the stereochemical control exerted by these enzymes. nih.gov
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of (S)-6-cyano nornicotine (B190312) from complex mixtures and for assessing its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective separation of chiral compounds. mdpi.com For (S)-6-cyano nornicotine, the use of chiral stationary phases (CSPs) is crucial for resolving it from its (R)-enantiomer. Cellulose-based CSPs, for instance, have proven effective in the baseline enantioselective HPLC separation of various chiral amines. mdpi.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.
A typical HPLC method for the chiral separation of nornicotine analogues, which can be adapted for this compound, might involve a commercially available chiral α1-acid glycoprotein (B1211001) (AGP) phase. capes.gov.br The mobile phase composition, often a mixture of a buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the best resolution. mst.edu The detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the nornicotine structure absorbs UV light. jasco-global.com
Table 1: Illustrative HPLC Parameters for Chiral Separation of Nornicotine Analogues
| Parameter | Condition |
| Column | Chiral AGP or Cellulose-based CSP (e.g., ODH®, LUX-3®) mdpi.comcapes.gov.br |
| Mobile Phase | Isocratic or gradient elution with buffered aqueous solution and organic modifier (e.g., acetonitrile, methanol) mst.edu |
| Flow Rate | Typically 0.5-1.5 mL/min |
| Detection | UV at 254 nm mst.edu |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table presents typical starting conditions for method development and may require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity and confirming the identity of volatile and thermally stable compounds like nornicotine and its derivatives. srce.hrnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for definitive identification.
For the analysis of this compound, a GC-MS method would involve dissolving the compound in a suitable solvent and injecting it into the GC system. The resulting mass spectrum can be compared to a reference spectrum or a spectral library for confirmation. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. GC-MS has been successfully used to quantify minor tobacco alkaloids, including nornicotine, in various tobacco samples. nih.gov
Table 2: Typical GC-MS Parameters for the Analysis of Nornicotine Alkaloids
| Parameter | Condition |
| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) srce.hr |
| Injector Temperature | 250 °C srce.hr |
| Oven Program | Temperature ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 250 °C) srce.hr |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 srce.hr |
This table provides a general GC-MS method that can be adapted for the analysis of this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis in Biological Matrices
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the quantification of trace amounts of compounds in complex biological matrices such as urine and plasma. plos.org This technique is particularly valuable for pharmacokinetic and metabolic studies. The UPLC system utilizes smaller particle size columns, providing higher resolution and faster analysis times compared to conventional HPLC. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for highly specific detection and quantification of the target analyte even in the presence of interfering substances. nih.gov
A UPLC-MS/MS method for this compound would involve sample preparation, such as protein precipitation or solid-phase extraction, to remove matrix components. plos.org An isotopically labeled internal standard would be added for accurate quantification. The method's linearity, accuracy, and precision would be validated across the expected concentration range. restek.com
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. libretexts.org ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR gives insights into the carbon skeleton. bhu.ac.in 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
Table 3: Expected Chemical Shift Ranges for Nornicotine Derivatives in NMR Spectroscopy
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic Protons (Pyridine Ring) | 7.0 - 8.5 |
| Pyrrolidine (B122466) Ring Protons | 1.5 - 4.0 | |
| ¹³C | Pyridine Ring Carbons | 120 - 150 |
| Pyrrolidine Ring Carbons | 25 - 60 | |
| Cyano Group Carbon | 115 - 125 |
These are approximate ranges and the actual chemical shifts for this compound will be specific to its structure.
Mass Spectrometry (MS/MS, High-Resolution MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. nih.gov
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. In an MS/MS experiment, characteristic fragmentation patterns would be observed, likely involving the cleavage of the bond between the pyridine and pyrrolidine rings, and fragmentation of the pyrrolidine ring itself. The mass transitions observed in MS/MS are highly specific and can be used for quantification in techniques like UPLC-MS/MS. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the pyridine ring, the pyrrolidine ring, and the cyano (C≡N) group. While specific experimental spectra for this exact compound are not widely published, the expected characteristic absorption regions can be predicted based on established group frequencies.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Absorption Region (cm⁻¹) | Intensity |
| N-H (Pyrrolidine) | Stretch | 3500 - 3300 | Medium |
| C-H (Pyridine) | Stretch | 3100 - 3000 | Variable |
| C-H (Pyrrolidine) | Stretch | 3000 - 2850 | Medium |
| C≡N (Cyano) | Stretch | 2260 - 2200 | Medium, Sharp |
| C=N, C=C (Pyridine) | Ring Stretch | 1600 - 1450 | Medium to Strong |
| C-N (Pyrrolidine) | Stretch | 1250 - 1020 | Medium |
Circular Dichroism (CD) for Stereochemical Purity
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample researchgate.net. Since enantiomers interact differently with polarized light, CD spectroscopy can be used to determine the enantiomeric purity and absolute configuration of a chiral compound.
The stereochemical purity of this compound is critical, as biological activity is often highly dependent on stereochemistry. The parent compound, (S)-nornicotine, has been extensively studied using Electronic Circular Dichroism (ECD), providing a baseline for understanding the chiroptical properties of its derivatives. nih.govnih.gov The ECD spectrum of (S)-nornicotine in aqueous solution exhibits distinct features, known as Cotton effects, that are characteristic of its (S)-configuration at the C2' position of the pyrrolidine ring. nih.govnih.govresearchgate.net
Key spectral features for (S)-nornicotine include a negative Cotton effect with a maximum around 263 nm, which is attributed to the π→π* electronic transition of the pyridine chromophore. nih.gov A second, broad positive ECD signal is observed around 240 nm, associated with an n→π* transition. nih.gov The intensity of these signals is directly proportional to the enantiomeric excess of the (S)-isomer.
Introduction of the 6-cyano group onto the pyridine ring would be expected to modulate these electronic transitions. The cyano group is an electron-withdrawing group, which would alter the energy of the π and π* orbitals of the pyridine chromophore, likely causing a shift in the wavelength and intensity of the observed Cotton effects. While specific data for this compound is not available, analysis of its CD spectrum in comparison to the well-documented spectrum of (S)-nornicotine would be the standard method for confirming its stereochemical integrity.
Table 2: Published Electronic Circular Dichroism (ECD) Data for (S)-Nornicotine
| Wavelength (λmax) | Molar Ellipticity ([θ]) | Transition Assignment | Reference |
| ~263 nm | Negative | π→π₁ | nih.govnih.gov |
| ~240 nm | Positive | n→π₁ | nih.govnih.gov |
| ~206 nm | Negative | n→σ* or Charge Transfer | nih.govresearchgate.net |
| ~188 nm | Negative | π→π₃* | nih.govresearchgate.net |
Data is for the parent compound (S)-nornicotine in aqueous solution.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry, offering a precise model of the molecule's conformation in the solid state.
For a chiral molecule like this compound, single-crystal X-ray diffraction would provide conclusive proof of the (S)-configuration at the stereocenter. The technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. By using anomalous dispersion effects, the absolute configuration of the molecule can be established without reference to other chiral molecules.
While a crystal structure for this compound itself is not publicly documented, structural data for the closely related precursor, (S)-nornicotine, has been reported. mdpi.comresearchgate.net In a study on the enantiomeric separation of nornicotine, the crystal structure of the diastereomeric salt N-lauroyl-(S)-alanine•(S)-nornicotine was determined. mdpi.com This analysis confirmed the absolute stereochemistry of the (S)-nornicotine enantiomer and provided detailed insight into the intermolecular interactions responsible for the enantiodiscrimination during crystallization. mdpi.comresearchgate.net This type of analysis would be directly applicable to this compound to confirm its structure and stereochemistry unequivocally.
Table 3: Crystallographic Data for N-lauroyl-(S)-alanine•(S)-nornicotine Salt
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₄₁N₃O₃ | mdpi.com |
| Molar Mass ( g/mol ) | 419.60 | mdpi.com |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | P2₁2₁2₁ | mdpi.com |
| a (Å) | 5.0002(2) | mdpi.com |
| b (Å) | 12.6394(7) | mdpi.com |
| c (Å) | 39.897(2) | mdpi.com |
| Volume (ų) | 2521.4(2) | mdpi.com |
| Z (molecules/cell) | 4 | mdpi.com |
| Calculated Density (g/cm³) | 1.105 | mdpi.com |
Data is for a diastereomeric salt of the precursor (S)-nornicotine.
Bioanalytical Method Development for In Vitro and Ex Vivo Research Samples
The development of robust bioanalytical methods is essential for characterizing the pharmacological profile of this compound in biological systems. These methods are designed to quantify the interaction of the compound with its molecular targets and to measure its absorption and distribution in tissues. Research on related nicotinic ligands utilizes a variety of in vitro and ex vivo assays.
In Vitro Methods: In vitro assays are performed in a controlled environment outside of a living organism, typically using isolated cells, cell membranes, or proteins. They are crucial for initial screening and mechanistic studies.
Receptor Binding Assays: These assays measure the affinity of a ligand for its receptor. For this compound, this would involve competitive binding studies using membranes from cells expressing specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes (e.g., α4β2, α7). mdpi.comunimi.it A radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine) is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of this compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). mdpi.com
Functional Assays: These assays measure the biological response elicited by ligand binding.
Calcium-Flux Assays: Since nAChRs are ligand-gated ion channels, their activation leads to an influx of ions, including Ca²⁺. Assays using fluorescent Ca²⁺ indicators can quantify receptor activation (agonism) or inhibition (antagonism) in whole cells. nih.gov This method can be coupled with liquid chromatography (LC) and mass spectrometry (MS) for high-throughput screening of complex mixtures. nih.gov
[³⁵S]GTPγS Binding Assays: For G-protein coupled receptors, agonist binding stimulates the exchange of GDP for GTP. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of receptor activation in cell membrane preparations. This technique has been applied to study the functional activity of other cyano-substituted compounds at their respective receptors. nih.gov
Ex Vivo Methods: Ex vivo studies are conducted on tissues taken from an organism and studied in an external environment. These methods bridge the gap between in vitro data and in vivo complexity.
Tissue Penetration/Permeation Studies: To assess the ability of this compound to cross biological barriers like the skin or intestinal wall, diffusion cell systems (e.g., Franz or Bronaugh cells) are used. nih.gov A section of excised tissue is mounted between two chambers, and the compound is applied to the donor chamber. The amount of compound that permeates through the tissue into the receptor chamber over time is quantified, typically by HPLC or LC-MS. nih.gov
Table 4: Summary of Bioanalytical Methods for Ligand Characterization
| Method Type | Assay | Principle | Application for this compound | Reference |
| In Vitro | Competitive Radioligand Binding | Measures displacement of a known radioligand from a target receptor to determine binding affinity (Ki). | Determining affinity and selectivity for nAChR subtypes. | mdpi.com |
| In Vitro | Calcium-Flux Assay | Measures changes in intracellular calcium concentration upon receptor activation using a fluorescent indicator. | Assessing agonist or antagonist activity at nAChRs in living cells. | nih.gov |
| In Vitro | [³⁵S]GTPγS Binding Assay | Quantifies G-protein activation by measuring the binding of a radiolabeled GTP analog. | Evaluating functional agonism at G-protein coupled receptors. | nih.gov |
| Ex Vivo | Franz Diffusion Cell Assay | Measures the rate of permeation of a compound across an excised tissue sample (e.g., skin). | Assessing potential for transdermal or oral absorption. | nih.gov |
Applications of S 6 Cyano Nornicotine in Basic Biological and Chemical Research
Development as a Pharmacological Tool for nAChR Subtype Characterization
(S)-6-Cyano nornicotine (B190312) has proven to be an effective pharmacological tool for the characterization of various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. These receptors, which are crucial for cell signaling in the nervous system, exist in numerous forms with distinct subunit compositions. The ability to differentiate between these subtypes is essential for understanding their specific physiological roles and for developing targeted therapeutics.
Researchers have utilized (S)-6-Cyano nornicotine and its analogs to probe the binding and functional properties of different nAChR subtypes. For instance, studies have shown that modifications to the nornicotine scaffold, including the introduction of a cyano group, can significantly alter the compound's affinity and selectivity for specific receptor subtypes. This allows for a systematic investigation of the structure-activity relationships that govern ligand-receptor interactions. The comparative analysis of how this compound and related compounds interact with various nAChR subtypes, such as α4β2 and α7, provides valuable insights into the subtle structural differences that define the binding pockets of these receptors. nih.govbarrowneuro.orgeneuro.org
One key aspect of this research is the use of competitive binding assays. In these experiments, this compound is used to displace known radiolabeled ligands from their binding sites on nAChRs. By measuring the concentration of this compound required to achieve this displacement, researchers can determine its binding affinity (Ki) for a particular receptor subtype. This data is critical for building a pharmacological profile of the compound and for comparing its properties to other nicotinic ligands.
The table below summarizes the binding affinities of selected nornicotine analogs for different nAChR subtypes, illustrating the impact of structural modifications on receptor selectivity.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
| (-)-6-Ethylnicotine | α4β2 | 5.6 researchgate.net |
| (-)-6-n-Propylnicotine | α4β2 | 22 researchgate.net |
| (S)-Nornicotine | α4β2 | 23 barrowneuro.org |
| (S)-Nornicotine | α7 | ≥ 10000 barrowneuro.org |
| (S)-Nornicotine | α3β4 | 610 barrowneuro.org |
This table is for illustrative purposes and includes data for related compounds to highlight structure-activity relationships.
Use in Ligand-Binding Assays for Novel Receptor Identification
The unique binding characteristics of this compound and its derivatives make them valuable tools in the search for novel receptor subtypes and binding sites. Ligand-binding assays are a fundamental technique in pharmacology for identifying and characterizing new receptors. By using a labeled form of a ligand, researchers can detect its presence in tissues or cell preparations, indicating the location of its corresponding receptor.
While direct evidence for the use of this compound in identifying entirely new receptors is still emerging, the principles of its application are well-established. The development of ligands with high affinity and selectivity, such as those derived from the nornicotine scaffold, is a critical first step in this process. Once a potent ligand is identified, it can be radiolabeled or fluorescently tagged to create a probe for receptor screening.
These probes can then be used in various assay formats, including membrane binding assays and autoradiography, to map the distribution of potential new binding sites within the brain and other tissues. The discovery of a novel binding site for a compound like this compound would pave the way for further research to isolate, clone, and functionally characterize the new receptor subtype. This, in turn, could open up new avenues for understanding physiological processes and for designing drugs with greater specificity and fewer side effects.
Application in Radioligand Development for Preclinical Imaging
A significant application of this compound lies in its use as a precursor for the synthesis of radioligands for preclinical imaging techniques, particularly Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of molecular targets in living subjects, providing invaluable information about disease states and the effects of drugs.
The development of a successful PET radioligand requires a parent molecule with high affinity and selectivity for its target, as well as the ability to be labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). This compound has been utilized in the synthesis of such radiotracers. For example, it has served as a key building block in the creation of ¹¹C-labeled compounds. nih.govresearchgate.netresearchgate.netsnmjournals.org
The radiosynthesis process often involves the reaction of a precursor molecule, derived from this compound, with a radiolabeled reagent. The resulting radioligand can then be administered to an animal model, and its distribution and binding to specific receptors in the brain can be monitored using a PET scanner. This allows researchers to study the density and occupancy of nAChRs in real-time, providing insights into their role in various neurological and psychiatric disorders.
The data obtained from these preclinical imaging studies is crucial for the development of new drugs. It can help to confirm that a drug candidate is reaching its intended target in the brain and can be used to determine the optimal dose required to achieve a therapeutic effect.
Contributions to Understanding Neurotransmitter Systems in Animal Models
This compound and its derivatives have contributed to a deeper understanding of the complex interplay between different neurotransmitter systems in the brain. The nervous system relies on a delicate balance of chemical messengers, and disruptions in this balance are implicated in a wide range of neurological and psychiatric conditions. nih.govfrontiersin.orgnih.govmdpi.com
By acting on specific nAChR subtypes, compounds like this compound can modulate the release of other key neurotransmitters, including dopamine (B1211576), serotonin, and glutamate. acnp.org For example, nAChRs located on the terminals of dopaminergic neurons can influence the release of dopamine, a neurotransmitter that plays a central role in reward, motivation, and motor control. frontiersin.org
Animal models are essential for studying these complex interactions. Researchers can administer this compound or related compounds to animals and then measure the resulting changes in neurotransmitter levels in different brain regions. These studies help to elucidate the specific roles of different nAChR subtypes in regulating neurotransmitter release and to understand how these systems are altered in disease states such as Parkinson's disease, schizophrenia, and addiction. nih.govfrontiersin.org
The findings from these animal studies can have significant translational implications, guiding the development of new therapeutic strategies that target specific nAChR subtypes to restore the balance of neurotransmitter systems and alleviate the symptoms of these debilitating disorders.
Utility in Chemical Biology for Probe Development
The field of chemical biology focuses on the development and use of small molecules to study and manipulate biological systems. This compound serves as a valuable scaffold for the creation of chemical probes, which are specialized molecules designed to interact with a specific biological target in a defined way. kuleuven.be
A high-quality chemical probe should possess several key characteristics, including high potency and selectivity for its target, a well-understood mechanism of action, and chemical stability. unc.edu The nornicotine framework provides a solid starting point for the design of such probes. By synthetically modifying the this compound structure, chemists can fine-tune its properties to create probes with specific functionalities. nih.govnih.gov
For example, a chemical probe based on this compound could be designed to:
Covalently label its target receptor: This would allow for the isolation and identification of the receptor protein.
Carry a fluorescent tag: This would enable the visualization of the receptor's location within cells and tissues. raineslab.com
Act as a "silent agonist": This type of probe binds to the receptor without activating it, making it useful for studying receptor desensitization.
The development of such sophisticated chemical probes is essential for advancing our understanding of nAChR biology at the molecular level. These tools allow researchers to ask highly specific questions about receptor function, regulation, and interaction with other proteins, ultimately leading to new insights into health and disease.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Nornicotine (B190312) Analogs with Enhanced Selectivity
The rational design of novel nornicotine analogs is a key area of future research, with the goal of developing compounds that exhibit enhanced selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.govresearchgate.net This approach aims to maximize therapeutic benefits while minimizing adverse effects. nih.gov By modifying the structure of nornicotine, researchers can fine-tune the pharmacological properties of these analogs.
The development of next-generation analogs involves a deep understanding of the structure-activity relationships (SARs) of nornicotine and its derivatives. For instance, substitutions on the pyridine (B92270) ring or the pyrrolidine (B122466) ring can significantly alter the binding affinity and functional activity at different nAChR subtypes. The introduction of a cyano group at the 6-position of the pyridine ring, as seen in (S)-6-Cyano nornicotine, is an example of such a modification aimed at improving the compound's pharmacological profile.
Future design strategies will likely focus on:
Subtype-Specific Agonists and Antagonists: Creating analogs that selectively target nAChR subtypes implicated in specific neurological disorders. For example, agonists for the α7 subtype are being investigated for cognitive enhancement in Alzheimer's disease and schizophrenia, while antagonists for α4β2* subtypes may have applications in addiction therapies. nih.govnih.gov
Allosteric Modulators: Designing compounds that bind to allosteric sites on nAChRs, rather than the primary acetylcholine binding site. Positive allosteric modulators (PAMs) can enhance the receptor's response to the endogenous ligand, offering a more nuanced approach to receptor modulation.
Hybrid Molecules: Combining the pharmacophore of nornicotine with other active moieties to create hybrid molecules with dual functionality. This could lead to compounds that simultaneously target nAChRs and other receptors or enzymes involved in a particular disease pathology.
Integration of Omics Technologies in Understanding Nornicotine Derivative Effects
The application of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—is set to revolutionize our understanding of the biological effects of nornicotine derivatives like this compound. nih.gov These high-throughput approaches allow for a comprehensive, system-wide analysis of the molecular changes induced by these compounds. nih.gov
| Omics Technology | Application in Nornicotine Derivative Research | Potential Insights |
| Genomics | Identifying genetic variations (polymorphisms) in nAChR genes and other relevant genes that influence an individual's response to nornicotine derivatives. | Personalized medicine approaches, predicting efficacy and potential side effects based on an individual's genetic makeup. |
| Proteomics | Analyzing changes in the expression levels and post-translational modifications of proteins in response to treatment with nornicotine analogs. | Elucidating the downstream signaling pathways affected by nAChR activation or inhibition, identifying novel protein targets. |
| Transcriptomics | Measuring changes in gene expression (mRNA levels) across the entire genome following exposure to nornicotine derivatives. | Understanding the global transcriptional response to these compounds, identifying gene networks and regulatory pathways that are modulated. |
| Metabolomics | Profiling the changes in the levels of small-molecule metabolites (e.g., neurotransmitters, lipids, amino acids) in biological fluids and tissues. | Gaining insights into the metabolic consequences of nAChR modulation, identifying biomarkers of drug response. |
By integrating data from these different omics platforms, researchers can construct detailed molecular maps of the effects of nornicotine derivatives, leading to a more holistic understanding of their mechanisms of action and potential therapeutic applications. nih.gov
Exploration of Novel Biological Targets Beyond nAChRs in Preclinical Research
While nAChRs are the primary targets of nornicotine and its derivatives, emerging evidence suggests that these compounds may interact with other biological targets, opening up new avenues for therapeutic intervention. Preclinical research is beginning to explore these non-cholinergic effects.
One area of interest is the potential interaction of nornicotine derivatives with other neurotransmitter systems. For example, nornicotine has been shown to influence dopamine (B1211576) release in the brain, which is relevant to its effects on reward and addiction. wikipedia.orgnih.gov Further investigation is needed to determine if derivatives like this compound have similar or enhanced effects on the dopaminergic system or other neurotransmitter systems such as the serotonergic or glutamatergic systems.
Another intriguing possibility is the interaction of nornicotine derivatives with enzymes. For instance, nornicotine can be metabolized by cytochrome P450 enzymes. oup.com It is conceivable that synthetic analogs could be designed to inhibit or modulate the activity of specific enzymes involved in disease processes.
Furthermore, a study has shown that nornicotine can covalently modify the amyloid beta-peptide, which is implicated in Alzheimer's disease, and reduce its aggregation. nih.gov This suggests that nornicotine derivatives could have neuroprotective effects through mechanisms independent of nAChR activation. Future research will likely focus on identifying and validating these novel biological targets to expand the therapeutic potential of this class of compounds.
Development of Novel Synthetic Strategies for Chiral Nornicotine Derivatives
The development of efficient and stereoselective synthetic methods for producing chiral nornicotine derivatives is crucial for advancing research and development in this area. The biological activity of these compounds is often highly dependent on their stereochemistry, with the (S)-enantiomer typically being more potent than the (R)-enantiomer. mdpi.com
Several innovative strategies are being pursued to synthesize enantiomerically pure nornicotine derivatives:
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction, leading directly to the desired enantiomer. nih.govdntb.gov.uanih.gov For example, a novel enantioselective synthesis of (S)- and (R)-nornicotine has been achieved through the alkylation of a chiral ketimine template. nih.gov
Chiral Resolution: This method involves the separation of a racemic mixture of nornicotine into its individual enantiomers. mdpi.comscirp.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-Ibuprofen or N-lauroyl-(R)-alanine, which can then be separated by crystallization. mdpi.comscirp.org
Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Researchers are exploring the use of enzymes, such as imine reductases, to mediate the conversion of precursors like myosmine (B191914) into (S)-nornicotine. nih.gov
These advanced synthetic strategies will not only facilitate the production of this compound and other analogs for preclinical and clinical studies but also enable the synthesis of a wider range of derivatives with diverse structural modifications. scirp.org
Advanced Computational Modeling for Predictive Pharmacology and Metabolism
Advanced computational modeling is becoming an indispensable tool in drug discovery and development, and its application to nornicotine derivatives holds great promise for accelerating the identification of new therapeutic candidates. These in silico methods can be used to predict the pharmacological and metabolic properties of novel compounds before they are synthesized, saving time and resources.
Key computational approaches include:
Molecular Docking and Dynamics Simulations: These methods are used to predict how a ligand, such as a nornicotine analog, will bind to its target receptor, providing insights into the binding affinity and mode of interaction at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used to search virtual libraries for new compounds with similar properties.
Predictive Metabolism Models: Computational models can be used to predict how a compound will be metabolized by the body, identifying potential metabolites and predicting their pharmacokinetic properties. researchgate.net
By integrating these computational approaches, researchers can create a comprehensive in silico profile of novel nornicotine derivatives, allowing for a more rational and efficient drug design process. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the enantiomeric purity of (S)-6-Cyano nornicotine, and how do they compare to those used for (S)-nornicotine?
- Methodological Answer : Chiral gas chromatography (GC) with dimethylated cyclodextrin columns is a gold standard for determining enantiomeric purity, as demonstrated in (S)-nornicotine studies (>99% purity achieved) . UV and electronic circular dichroism (ECD) spectroscopy in aqueous solutions (180–280 nm) can identify electronic transitions (e.g., p–p* and n–p* bands) and monitor protonation effects. For this compound, extending these methods to lower wavelengths (e.g., 180–215 nm) may reveal additional transitions, such as charge transfer bands or ann–s* transitions, critical for structural validation . Acidification experiments can further probe pH-dependent spectral shifts.
Q. How can researchers optimize the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer : Building on (S)-nornicotine synthesis protocols, which involve N-demethylation of (S)-nicotine via oxidation to N-1’-oxide followed by ferric nitrate treatment , introducing the cyano group at the 6-position requires regioselective functionalization. Protecting the pyrrolidine nitrogen during nitrile introduction (e.g., using cyanogen bromide under controlled pH) can prevent racemization. Chiral GC or HPLC should be employed at each step to verify enantiomeric purity. Thermal stability assays (e.g., open-tube pyrolysis at 250–300°C) can assess stereochemical retention, as demonstrated in nicotine studies .
Q. What are the stability considerations for this compound in aqueous solutions, and how do they impact experimental design?
- Methodological Answer : Protonation of the pyridyl moiety significantly alters stability and spectral properties. In acidic conditions (pH < 3), the pyridyl nitrogen becomes protonated, quenching n–p* transitions observed in ECD spectra . For long-term storage, lyophilization in inert atmospheres is recommended. Stability assays should include UV/Vis monitoring at 263 nm (p–p¹* transition) and chiral GC to detect racemization. Comparative studies with (S)-nornicotine (which shows enhanced UV absorption upon acidification) can inform buffer selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the bioactivity of this compound compared to its analogs?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., solvent polarity, pH) or enantiomeric impurities. For example, molecular docking studies on nornicotine and glyphosate showed that minor structural changes (e.g., methyl group presence/absence) drastically alter binding affinity and residue interactions . Apply rigorous enantiomeric purity validation (>99% via chiral GC) and standardized bioassay protocols (e.g., fixed pH, controlled temperature). Meta-analyses of existing data, as done for N-nitrosamine (NNN) formation rates from nornicotine (4.58 × 10⁻³ vs. 3.27 × 10⁻³ in divergent studies), should account for variables like instrumentation and isotopic labeling .
Q. What experimental strategies can isolate the contributions of the 6-cyano group to this compound’s electronic properties and receptor binding?
- Methodological Answer : Comparative ECD and UV spectroscopy with (S)-nornicotine can highlight electronic perturbations caused by the cyano group. For example, the negative Cotton effect at 263 nm in (S)-nicotine shifts in (S)-6-Cyano derivatives due to altered π-orbital interactions . Molecular dynamics simulations paired with mutagenesis studies (e.g., alanine scanning of enzyme binding sites) can identify residues sensitive to cyano substitution, as shown in glyphosate-nornicotine docking comparisons .
Q. How should researchers design dose-response studies to evaluate the neuropharmacological effects of this compound while minimizing confounding factors?
- Methodological Answer : Adopt a PICOT framework:
- Population : Defined neuronal cell lines (e.g., SH-SY5Y).
- Intervention : Graded concentrations of this compound (0.1–100 µM).
- Comparison : (S)-nornicotine and racemic 6-Cyano analogs.
- Outcome : Calcium flux or dopamine release measured via fluorimetry.
- Time : Acute (5–60 min) vs. chronic (24–72 hr) exposure .
Control for pH-dependent stability and use chiral GC to confirm compound integrity post-experiment .
Q. What advanced statistical methods are suitable for analyzing contradictory data on this compound’s metabolic pathways?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) can disentangle confounding variables, such as enzyme isoform expression or cytochrome P450 activity. For replicate discrepancies, apply error-weighted regression models, as used in NNN formation studies where relative standard deviations (RSD%) were calculated under proportional error assumptions . Bayesian inference can quantify uncertainty in metabolic rate estimates, especially when comparing labeled vs. unlabeled tracer data.
Methodological Guidance for Research Design
-
Spectral Data Interpretation : Reference UV/ECD benchmarks from nicotine studies:
Transition Type Wavelength (nm) Assignment p–p¹* 263 Vibronic n–p¹* ~240 Broad band ann–s* ~206 Negative p–p³* 188 Negative Acidification experiments can validate assignments . -
Handling Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, divergent NNN formation rates were resolved by standardizing pyrolysis conditions and isotopic labeling .
-
Ethical and Safety Protocols : Refer to SDS guidelines for handling nitriles (e.g., cyanogen bromide precursors) and ensure compliance with institutional biosafety committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
